![molecular formula C16H13N5O2S2 B2690141 N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1219904-37-6](/img/structure/B2690141.png)
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
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Overview
Description
“N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic organic compounds that have a wide range of properties and applications . They have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl (2-morpholino) ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of benzothiazoles is characterized by a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazoles vary depending on their specific structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .Scientific Research Applications
Anti-Tubercular Activity
Benzothiazole-based compounds have been synthesized and studied for their anti-tubercular activity . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Anticancer Activity
Benzothiazole derivatives have been synthesized and tested for their anticancer activity towards human cancer cell lines including MCF-7 (breast), A549 (lung), Colo-205 (colon), and A2780 (ovarian) and demonstrate moderate to high activity . Some compounds were characterized by more potent activity than the standard drug .
Antimicrobial Activity
Benzothiazole derivatives serve as antimicrobial drugs . They have been screened for antimicrobial activity .
Diuretic Activity
Benzothiazole derivatives have been used as diuretic drugs .
Anticonvulsant Activity
Benzothiazole derivatives have been used as anticonvulsant drugs .
Dermatological Applications
Benzothiazole derivatives have been used in dermatological drugs .
Anti-Inflammatory Activity
Benzothiazole derivatives have been used for their anti-inflammatory activity .
Antihypertensive Activity
Benzothiazole derivatives have been used as an antihypertensive agent .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide interacts with its targets, the COX enzymes, by suppressing their activity . This suppression prevents the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The suppression of COX enzymes by N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide affects the arachidonic acid pathway . This results in a decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin, which are lipid compounds that play a significant role in inflammation and pain signaling .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good absorption and distribution profiles .
Result of Action
The molecular and cellular effects of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide’s action primarily involve the reduction of inflammation and pain signaling due to the suppression of COX enzymes and the subsequent decrease in the production of thromboxane, prostaglandins (PGE2), and prostacyclin .
Action Environment
Factors such as ph, temperature, and the presence of other substances can generally affect the action and stability of chemical compounds .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O2S2/c1-21-7-9(14(20-21)23-2)13(22)19-16-18-11(8-24-16)15-17-10-5-3-4-6-12(10)25-15/h3-8H,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOIESWNIIXMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide |
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